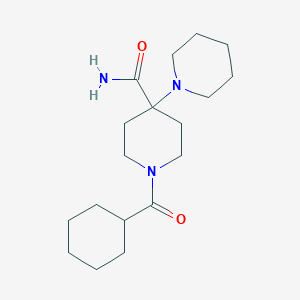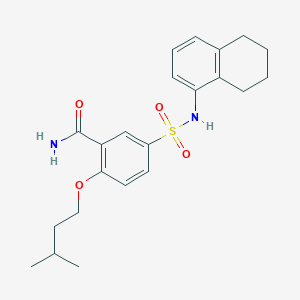
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, or 3CP2SA, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 257.58 g/mol and a melting point of 138-140 °C. 3CP2SA is a derivative of aniline, a primary amine compound with the chemical formula C6H5NH2. It is synthesized primarily through the reaction of pyridine-2-sulfonyl chloride with aniline, resulting in a compound that is highly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Fungicide Chemistry
In a study by Jeon et al. (2013), the structural analysis of a fungicide compound closely related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline revealed interactions and a three-dimensional network in its crystal structure, highlighting its potential use in fungicide applications (Youngeun Jeon et al., 2013).
Antimicrobial Activity
Patel et al. (2011) synthesized a novel compound by reacting 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline with other agents, demonstrating higher antimicrobial activity, which underscores the potential of derivatives of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline in developing new antimicrobial agents (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).
Materials Science
Krishnan et al. (2021) investigated the crystal structure of a compound related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, which showed potential applications in materials science, particularly in developing new materials with specific crystal packing and intermolecular interactions (Soundararajan Krishnan et al., 2021).
Dye Industry
Gaffer and Khattab (2017) utilized a derivative in the synthesis of disperse dyes for polyester garments, indicating the role of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline derivatives in the dye industry for enhancing color fastness properties (H. Gaffer & Tawfik A Khattab, 2017).
Corrosion Inhibition
Fernandes et al. (2019) synthesized a derivative to serve as a corrosion inhibitor in acid medium for mild steel, showcasing the chemical's potential in protecting metals against corrosion, which is crucial in industrial applications (C. M. Fernandes et al., 2019).
Eigenschaften
IUPAC Name |
3-chloro-4-pyridin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAIUWMHIKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B499907.png)
![[2-(1-Adamantyloxy)ethyl]methylamine](/img/structure/B499909.png)
![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)

![1'-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499915.png)

![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)
![N-(3-fluoro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B499925.png)
![N-{2-[(2-chlorobenzyl)oxy]ethyl}-5-nitropyridin-2-amine](/img/structure/B499927.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B499930.png)